3-(4-Fluorophenyl)-1,2,5-oxadiazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H5FN2O |
|---|---|
Molecular Weight |
164.14 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-1,2,5-oxadiazole |
InChI |
InChI=1S/C8H5FN2O/c9-7-3-1-6(2-4-7)8-5-10-12-11-8/h1-5H |
InChI Key |
MORZPEXVOAGRCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NON=C2)F |
Origin of Product |
United States |
Chemical Reactivity and Derivatization of the 3 4 Fluorophenyl 1,2,5 Oxadiazole Core
Reactions of the 1,2,5-Oxadiazole Heterocyclic System
The 1,2,5-oxadiazole ring is characterized by its electron-deficient nature and a relatively weak N-O bond, which dictates its reactivity profile. nih.gov This system can undergo a variety of transformations, including ring-opening, fragmentation, and reactions with both electrophiles and nucleophiles.
The inherent strain and weak N-O bond in the 1,2,5-oxadiazole ring and its N-oxide counterpart (furoxan) make them susceptible to cleavage under various conditions, including thermal, photochemical, or mass spectrometric analysis. chim.it
Studies on 1,2,5-oxadiazole N-oxide derivatives using mass spectrometry have shed light on common fragmentation patterns. researchgate.net These analyses, often supported by deuterium (B1214612) labeling, help identify critical fragmentation pathways that involve the heterocyclic core. For instance, the fragmentation of 3-hydroxymethyl-4-phenyl-1,2,5-oxadiazole N-oxide shows a characteristic neutral loss of CH₂O. researchgate.net The molecular ion is typically detected in the mass spectra of these compounds. researchgate.net
The lability of the furoxan ring has been exploited synthetically. researchgate.net For example, dibenzoylfuroxan (B1330149) undergoes a ring transformation reaction when treated with hydroxylamine (B1172632), yielding a 4,5-dioximino-3-phenyl-1,2-oxazole. researchgate.net Furthermore, rearrangements from the furoxan (N-oxide) to the more stable furazan (B8792606) (1,2,5-oxadiazole) ring have been observed, highlighting the dynamic nature of this heterocyclic system. researchgate.net
The electronic properties of the 1,2,5-oxadiazole ring allow for reactions with both nucleophiles and electrophiles, although its electron-deficient character makes it particularly susceptible to nucleophilic attack.
Nucleophilic Attack: The carbon atoms of the oxadiazole ring are electrophilic. chim.it This is a general feature of oxadiazole isomers, where the presence of two electronegative nitrogen atoms and an oxygen atom withdraws electron density from the ring carbons. nih.gov Consequently, the ring is susceptible to attack by nucleophiles. In halogenated oxadiazoles (B1248032), nucleophilic substitution reactions proceed readily by replacing the halogen atom. nih.gov Research on the related 7-chloro-4,6-dinitrobenzofurazan (a fused 1,2,5-oxadiazole derivative) shows it readily reacts with carbon nucleophiles. researchgate.net
Electrophilic Attack: The nitrogen atoms of the oxadiazole ring possess lone pairs of electrons and exhibit weak basicity. nih.gov Theoretical studies on the related 1,3,4-oxadiazole (B1194373) isomer suggest that the nitrogen atoms are the most likely sites for electrophilic attack. ajchem-a.com While the 1,2,5-oxadiazole ring has reduced aromaticity due to the presence of the conjugated diene-like (=N-C=C-N=) system, the nitrogen atoms can still react with strong electrophiles. nih.gov
Functionalization of the Phenyl Moiety
The 4-fluorophenyl group attached to the oxadiazole core provides a secondary platform for diversification through reactions on the aromatic ring.
The 1,2,5-oxadiazole ring acts as a strong electron-withdrawing group, which deactivates the attached phenyl ring towards electrophilic aromatic substitution (EAS). This deactivating effect is additive to the deactivating, yet ortho-, para-directing, nature of the fluorine atom.
The directing effects are as follows:
1,2,5-Oxadiazole group: Strongly deactivating and a meta-director.
Fluorine atom: Deactivating and an ortho-, para-director.
Therefore, electrophilic substitution on the 3-(4-fluorophenyl)-1,2,5-oxadiazole core will be challenging but is expected to occur at the position ortho to the fluorine atom (C-3) and meta to the oxadiazole substituent. This position is the most activated (or least deactivated) on the ring. Standard EAS reactions like nitration (using a mixture of nitric and sulfuric acid) or halogenation could be employed to introduce further functionality at this position. pressbooks.pub
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they represent a key strategy for diversifying the this compound core. nih.govyoutube.com These reactions typically require an aryl halide or triflate as a coupling partner. youtube.com To apply this methodology, the this compound would first need to be halogenated (e.g., brominated or iodinated) on the phenyl ring, as described in the section above. Alternatively, the fluorine atom itself can sometimes participate in cross-coupling, though this is less common than using heavier halogens.
Once a suitable leaving group is in place (e.g., at the 3-position of the phenyl ring), a variety of cross-coupling reactions can be performed. The use of bulky and electron-rich phosphine (B1218219) ligands often improves the efficiency of these transformations. nih.gov
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Ligand System | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Organoboron reagent (e.g., R-B(OH)₂) | Aryl-Aryl, Aryl-Alkyl | Pd(PPh₃)₄, PdCl₂(dppf) | nih.govsigmaaldrich.com |
| Heck Coupling | Alkene | Aryl-Vinyl | Pd(OAc)₂, P(t-Bu)₃ | youtube.comsigmaaldrich.com |
| Sonogashira Coupling | Terminal Alkyne | Aryl-Alkynyl | PdCl₂(PPh₃)₂, CuI | youtube.comsigmaaldrich.com |
| Buchwald-Hartwig Amination | Amine (R₂NH) | Aryl-Nitrogen | Pd₂(dba)₃, BINAP | nih.govsigmaaldrich.com |
Transformations Involving the Fluorine Atom
The fluorine atom at the C-4 position of the phenyl ring is not merely a spectator. Its presence offers a handle for specific chemical transformations, most notably nucleophilic aromatic substitution (SNAr).
The C-F bond is significantly activated towards nucleophilic attack because the fluorine is located at the para position relative to the powerful electron-withdrawing 1,2,5-oxadiazole ring. This arrangement stabilizes the negative charge that develops in the aromatic ring during the formation of the Meisenheimer intermediate, which is the rate-determining step of the SNAr reaction.
Strong precedent for this type of reaction exists in related systems; for example, polyfluoroaryl-1,2,4-oxadiazoles have been shown to undergo SNAr with hydrazine (B178648) at the ortho position. chim.it A wide range of nucleophiles can be used to displace the fluoride (B91410) ion, leading to a diverse array of derivatives.
| Nucleophile | Product Functional Group | Example Reagent |
|---|---|---|
| Alkoxide | Ether | Sodium Methoxide (NaOCH₃) |
| Amine | Secondary/Tertiary Amine | Piperidine, Morpholine |
| Thiolate | Thioether | Sodium Thiocresolate (NaS-Ar) |
| Azide | Aryl Azide | Sodium Azide (NaN₃) |
| Hydroxide | Phenol | Potassium Hydroxide (KOH) |
Derivatization Strategies for Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure correlates with biological activity. For the 1,2,5-oxadiazole core, derivatization strategies often focus on modifications at both the phenyl ring and the oxadiazole ring to probe interactions with biological targets.
Research into 3,4-disubstituted 1,2,5-oxadiazoles has shown that the nature of the substituent on the phenyl ring at the 4-position significantly influences antiplasmodial activity and selectivity. mdpi.com While the core of the specified compound is this compound, studies on analogous structures where the 4-position is varied provide a roadmap for potential derivatization. For instance, in a series of 4-phenyl-1,2,5-oxadiazole analogs, antiplasmodial activity was found to be highly dependent on the substitution pattern of the 4-phenyl moiety. mdpi.com
Another key derivatization point is the second substituent on the oxadiazole ring. In related 1,2,5-oxadiazole systems, this position has been modified with various acylamino groups to explore the impact on biological activity. mdpi.com This suggests that for this compound, modifications at the 4-position of the oxadiazole ring are a viable strategy for SAR exploration.
The following table summarizes SAR findings from related 1,2,5-oxadiazole derivatives, which can inform derivatization strategies for the this compound core.
| Compound Series | Modification Strategy | Impact on Activity/Properties | Reference |
| 3-Acylamino-4-phenyl-1,2,5-oxadiazoles | Variation of substituents on the 4-phenyl ring | Activity and selectivity are strongly dependent on the phenyl substitution pattern. | mdpi.com |
| 3-Acylamino-4-(dialkoxyphenyl)-1,2,5-oxadiazoles | Introduction of 3,4-dialkoxy groups on the phenyl ring | Positively impacts activity and reduces cytotoxicity. | mdpi.com |
| 3-Acylamino-4-phenyl-1,2,5-oxadiazoles | Calculation of physicochemical parameters | Active compounds showed optimized logP and high ligand efficiency values. | mdpi.com |
A field-based disparity analysis of certain 1,2,5-oxadiazole derivatives has also suggested that increasing the negative electrostatic field on the heterocyclic core can have a positive effect on antiproliferative activity. dntb.gov.ua This insight provides a rational basis for selecting substituents that can modulate the electronic properties of the oxadiazole ring.
Stability and Degradation Pathways
The stability of the oxadiazole ring is a critical factor in its viability as a drug scaffold. Studies on related 1,2,4-oxadiazole (B8745197) derivatives provide significant insight into the potential degradation pathways of the 1,2,5-oxadiazole core. The degradation of these heterocycles is often pH-dependent.
For instance, a 1,2,4-oxadiazole derivative demonstrated maximum stability in a pH range of 3-5. nih.gov Degradation rates increased in more acidic or basic conditions. nih.gov This suggests that the this compound core may also exhibit pH-dependent stability.
The proposed degradation mechanisms in related systems involve the opening of the oxadiazole ring:
At low pH: Protonation of a nitrogen atom in the oxadiazole ring can activate the ring for nucleophilic attack, leading to ring opening and the formation of degradation products like aryl nitriles. nih.gov
At high pH: Nucleophilic attack on a carbon atom of the ring can generate an anionic intermediate. Subsequent proton capture, for example from water, facilitates the ring-opening to yield similar degradation products. nih.gov
It was noted that in the absence of a proton donor, such as in dry acetonitrile, the anionic intermediate may revert to the parent compound, indicating that the presence of water is crucial for the degradation pathway at high pH. nih.gov These findings underscore the importance of controlling pH and water content in formulations containing oxadiazole-based compounds to ensure their stability.
| Condition | Effect on Oxadiazole Ring Stability | Proposed Mechanism | Reference |
| Low pH | Increased degradation rate | Protonation of a ring nitrogen followed by nucleophilic attack and ring opening. | nih.gov |
| pH 3-5 | Maximum stability | - | nih.gov |
| High pH | Increased degradation rate | Nucleophilic attack on a ring carbon, followed by proton capture and ring opening. | nih.gov |
| Anhydrous non-protic solvent | Stable | Reversible formation of an anionic intermediate without a proton source for subsequent ring opening. | nih.gov |
Advanced Spectroscopic Analysis and Structural Elucidation Theoretical Perspectives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms.
Proton and Carbon NMR Chemical Shift Analysis
In the ¹H NMR spectrum of a related compound, 2-(4-fluorophenyl)pyridine, the aromatic protons exhibit signals in the range of δ 7.11–8.73 ppm. For the ¹³C NMR spectrum of the same compound, the carbon atoms of the fluorophenyl ring show signals at δ 115.7 (d, J = 21.6 Hz), 128.7 (d, J = 8.4 Hz), 135.5 (d, J = 3.1 Hz), and 163.5 (d, J = 249.3 Hz) ppm. rsc.org The carbon attached to the fluorine atom shows a characteristic doublet with a large coupling constant due to spin-spin coupling between the carbon and fluorine nuclei. The chemical shifts for 3-(4-Fluorophenyl)-1,2,5-oxadiazole are expected to be in a similar range, with the oxadiazole ring influencing the electronic environment of the phenyl group. Theoretical calculations using methods like Density Functional Theory (DFT) can predict these chemical shifts with a high degree of accuracy, aiding in the definitive assignment of each signal. researchgate.net
Two-Dimensional NMR Techniques for Connectivity (e.g., COSY, HMBC)
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in establishing the connectivity between atoms. COSY spectra reveal proton-proton couplings, allowing for the identification of adjacent protons in the fluorophenyl ring. HMBC spectra, on the other hand, show correlations between protons and carbons that are two or three bonds apart. This would be crucial for confirming the connection between the 4-fluorophenyl ring and the 1,2,5-oxadiazole ring by observing correlations between the phenyl protons and the carbons of the oxadiazole ring. Advanced NMR techniques are essential for the complete structural characterization of such heterocyclic systems. ipb.pt
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Insights
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and conformational aspects of a molecule.
For a similar molecule, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, experimental FT-IR analysis showed characteristic C=C and C=N stretching modes at 1602, 1546, and 1481 cm⁻¹. ajchem-a.com The C-O stretching vibrations were observed at 1226 and 1149 cm⁻¹. ajchem-a.com The C-F stretching vibration is typically found in the range of 1360-1000 cm⁻¹. ajchem-a.com For this compound, similar vibrational modes are expected. DFT calculations can be employed to compute the theoretical vibrational frequencies. ajchem-a.comnih.gov Comparing the calculated spectrum with the experimental one allows for a detailed assignment of the observed bands to specific vibrational modes of the molecule, confirming the presence of the fluorophenyl and oxadiazole moieties. ajchem-a.comresearchgate.net
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns. chemguide.co.uk For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming its molecular formula of C₈H₅FN₂O.
The electron-impact (EI) mass spectrum would reveal characteristic fragmentation pathways for the 1,2,5-oxadiazole ring system. researchgate.net The fragmentation of 1,2,5-oxadiazole N-oxide derivatives has been studied, indicating that the fragmentation process is influenced by the substituents on the ring. researchgate.net For this compound, fragmentation would likely involve cleavage of the oxadiazole ring and loss of small neutral molecules. The fragmentation pattern provides a fingerprint that can be used to identify the compound and to deduce structural information. nih.govnih.gov
Theoretical Calculation of Spectroscopic Parameters
Theoretical calculations, particularly those based on DFT, have become an indispensable tool in modern spectroscopic analysis. nahrainuniv.edu.iq By employing appropriate basis sets, it is possible to calculate various spectroscopic parameters with high accuracy. nih.gov
For this compound, theoretical calculations can predict:
NMR Chemical Shifts: Providing a theoretical basis for the assignment of experimental ¹H and ¹³C NMR spectra. researchgate.net
Vibrational Frequencies: Aiding in the interpretation of FT-IR and Raman spectra by assigning specific vibrational modes to the observed absorption bands. ajchem-a.com
Electronic Transitions: Predicting the UV-Vis absorption spectrum, which corresponds to the electronic excitations within the molecule.
These theoretical predictions, when compared with experimental data, provide a powerful and comprehensive approach to the structural elucidation of complex organic molecules like this compound. nahrainuniv.edu.iq
Computational and Theoretical Investigations of 3 4 Fluorophenyl 1,2,5 Oxadiazole
Quantum Chemical Studies (DFT, ab initio) for Electronic Structure and Properties
No specific studies using Density Functional Theory (DFT) or ab initio methods to investigate the electronic structure and properties of 3-(4-Fluorophenyl)-1,2,5-oxadiazole were found in the reviewed literature. Such studies are crucial for understanding the molecule's fundamental chemical characteristics.
Molecular Geometry Optimization and Conformational Analysis
There are no published reports on the molecular geometry optimization or conformational analysis of this compound. This analysis would typically involve computational methods to determine the most stable three-dimensional structure, including bond lengths, bond angles, and dihedral angles.
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Specific calculations of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap for this compound are not available. FMO analysis is a standard theoretical tool for predicting a molecule's reactivity, with the HOMO and LUMO energies indicating its electron-donating and electron-accepting capabilities, respectively.
Molecular Electrostatic Potential (MEP) Surface Analysis
A Molecular Electrostatic Potential (MEP) surface analysis for this compound has not been reported. This analysis is used to visualize the charge distribution on a molecule's surface, identifying electrophilic (positive potential) and nucleophilic (negative potential) regions, which is key to predicting intermolecular interactions.
Molecular Docking Simulations for Ligand-Target Interactions
There are no specific molecular docking studies in the available literature that investigate the binding of this compound to any biological target. While docking is a common technique for predicting the interaction between a ligand and a protein's active site, this particular compound has not been the subject of such published research. nih.govacademie-sciences.frnih.govmdpi.com
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Binding Affinity
No molecular dynamics (MD) simulation studies for this compound have been published. MD simulations are used to study the dynamic behavior of a ligand-protein complex over time, providing insights into its stability and helping to calculate binding free energies more accurately.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
The compound this compound has not been included in any published Quantitative Structure-Activity Relationship (QSAR) or Structure-Property Relationship (QSPR) models. nih.govnih.govresearchgate.net These studies require a dataset of multiple, related compounds to derive a statistical model that correlates chemical structure with biological activity or physical properties. The lack of such a study including the target compound means no predictive models are available.
In Silico Prediction of Mechanistic Pathways
Computational and theoretical investigations provide powerful tools to predict and understand the potential mechanistic pathways of chemical reactions involving this compound. In the absence of direct experimental studies on its reaction mechanisms, in silico methods, particularly Density Functional Theory (DFT), offer valuable insights into the molecule's reactivity, stability, and likely transformation routes under various conditions. These predictions are founded on the fundamental principles of the electronic structure of the 1,2,5-oxadiazole (also known as furazan) ring and the influence of the 4-fluorophenyl substituent.
Predicted Reactivity Based on Electronic Structure
The reactivity of this compound is primarily governed by the electronic characteristics of the 1,2,5-oxadiazole ring and the attached fluorophenyl group. The 1,2,5-oxadiazole ring is known to be an electron-deficient heterocycle. chemicalbook.com The nitrogen atoms in the ring are considered potential sites for nucleophilic attack, a prediction supported by electrostatic potential (ESP) maps of similar oxadiazole derivatives, which show negative potential regions around the nitrogen atoms. researchgate.netresearchgate.net
The 4-fluorophenyl group, with the fluorine atom's high electronegativity, exerts an electron-withdrawing effect, which can further influence the electronic distribution within the molecule. Computational studies on other fluorinated heterocycles have shown that fluorine substitution can significantly alter reactivity. nih.govresearchgate.net In this case, the electron-withdrawing nature of the fluorophenyl group is expected to modulate the electrophilicity and nucleophilicity of the oxadiazole ring.
Frontier Molecular Orbitals and Reactivity Indices
The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in predicting the molecule's reactivity. For related phenyl-oxadiazole compounds, the HOMO is often localized on the phenyl ring, while the LUMO is distributed over the oxadiazole ring. nih.govajchem-a.comresearchgate.net This suggests that the molecule could act as an electron donor through its phenyl ring in certain reactions and as an electron acceptor through the oxadiazole ring. The energy gap between the HOMO and LUMO is an indicator of chemical stability; a larger gap generally implies higher stability. ajchem-a.com
| Parameter | Predicted Significance for this compound |
| HOMO | Likely localized on the 4-fluorophenyl ring, indicating this region's susceptibility to electrophilic attack. |
| LUMO | Expected to be distributed across the 1,2,5-oxadiazole ring, suggesting this part of the molecule is prone to nucleophilic attack. |
| HOMO-LUMO Gap | The magnitude of this gap will be indicative of the molecule's overall kinetic stability. |
| Electrostatic Potential | Negative potential is anticipated around the nitrogen and oxygen atoms of the oxadiazole ring, marking them as likely sites for interaction with electrophiles or metal ions. Positive potential may be found on the hydrogen atoms of the phenyl ring. |
Predicted Thermal and Photochemical Decomposition Pathways
Computational studies on the thermal stability of 1,2,5-oxadiazole derivatives often focus on the bond dissociation energies (BDE) of the ring bonds to predict the initial steps of decomposition. rsc.org The N-O bonds in the oxadiazole ring are generally the weakest and are predicted to be the first to cleave under thermal stress.
Predicted Initial Steps in Thermal Decomposition:
N-O Bond Homolysis: The primary predicted pathway for thermal decomposition is the homolytic cleavage of one of the N-O bonds in the 1,2,5-oxadiazole ring, leading to the formation of a diradical intermediate.
Ring Opening: Following N-O bond cleavage, the ring would likely open to form a more linear structure.
Fragmentation: The linear intermediate would then be expected to fragment into smaller, more stable molecules. Plausible fragments could include nitrogen gas (N₂), nitrile compounds, and other small molecules.
The presence of the 4-fluorophenyl group is not expected to fundamentally change this initial N-O bond cleavage pathway but may influence the decomposition temperature and the nature of the subsequent fragmentation products.
Predicted Photochemical Pathways:
Photochemical reactions of 1,2,5-oxadiazoles can also be predicted to proceed via ring cleavage. arxiv.org Upon absorption of UV light, the molecule would be promoted to an excited state. researchgate.net From this excited state, similar to the thermal pathway, N-O bond cleavage is a likely event, leading to reactive intermediates that can undergo rearrangement or fragmentation.
| Condition | Predicted Initial Mechanistic Step | Potential Intermediates |
| Thermal | Homolytic cleavage of an N-O bond in the 1,2,5-oxadiazole ring. | Diradical species. |
| Photochemical | Excitation to a singlet or triplet state followed by N-O bond cleavage. | Excited state species, diradicals. |
Structure Activity Relationship Sar Studies of 3 4 Fluorophenyl 1,2,5 Oxadiazole Analogues
Systematic Structural Modifications on the Phenyl Ring and Oxadiazole Core
The biological activity of 3-(4-fluorophenyl)-1,2,5-oxadiazole analogues can be significantly modulated by systematic structural modifications on both the phenyl ring and the 1,2,5-oxadiazole core. Research on related 1,2,4-oxadiazole (B8745197) derivatives has demonstrated that the nature and position of substituents on the aryl rings are crucial for their biological effects. For instance, in a series of 3-aryl-5-aryl-1,2,4-oxadiazoles identified as apoptosis inducers, the presence of a substituted five-membered ring at the 5-position of the oxadiazole was found to be important for their activity. nih.gov
Modifications to the phenyl ring, such as the introduction of additional substituents or altering their position, can have a profound impact on activity. For example, in the context of 3-aryl-5-aryl-1,2,4-oxadiazole apoptosis inducers, replacing the 3-phenyl group with a pyridyl group was a tolerated modification. nih.gov Further exploration of substitutions on the 3-aryl group of 1,2,4-oxadiazoles, such as the introduction of small substituents like methyl or hydroxymethyl at the 2-position, has been shown to improve aqueous solubility. nih.gov
Table 1: Representative Structural Modifications and their Reported Effects in Related Oxadiazole Analogues
| Parent Scaffold | Modification | Observed Effect | Reference |
| 3-Aryl-5-aryl-1,2,4-oxadiazole | Replacement of 3-phenyl with a pyridyl group | Activity maintained | nih.gov |
| 3-Aryl-5-aryl-1,2,4-oxadiazole | Introduction of a substituted five-membered ring at the 5-position | Important for activity | nih.gov |
| 3-Aryl-1,2,4-oxadiazole | Introduction of methyl or hydroxymethyl at the 2-position of the 3-aryl group | Improved aqueous solubility | nih.gov |
| 1,2,5-Oxadiazole derivatives | General modifications to the scaffold | Potential for developing new anti-topoisomerase agents | nih.gov |
Impact of Fluorine Substitution on Biological Activity and Selectivity
The fluorine atom at the 4-position of the phenyl ring in this compound plays a significant role in modulating its biological activity and selectivity. The incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry due to its unique properties. mdpi.com Fluorine is highly electronegative and has a small van der Waals radius, similar to that of a hydrogen atom. This allows it to act as a bioisostere for hydrogen, but with profound electronic consequences. scirp.org
The presence of a fluorine atom can influence a molecule's physicochemical properties, such as lipophilicity, pKa, and metabolic stability. mdpi.com For instance, the substitution of a hydrogen atom with fluorine can block sites of metabolism, leading to an increased half-life of the compound. mdpi.com Furthermore, the strong carbon-fluorine bond can enhance the thermal and chemical stability of the molecule.
Analysis of Physicochemical Parameters Affecting SAR (e.g., Lipophilicity, Electronic Effects)
The structure-activity relationship of this compound analogues is intrinsically linked to their physicochemical parameters, most notably lipophilicity and electronic effects. These properties govern the absorption, distribution, metabolism, and excretion (ADME) of the compounds, as well as their interaction with biological targets.
Lipophilicity , often expressed as the logarithm of the partition coefficient (logP), is a critical determinant of a drug's ability to cross biological membranes. A study on O-(5-aryl-1,3,4-oxydiazol-2-yl-ethyl)benzaldoximes highlighted the importance of measuring lipophilicity in conjunction with antimicrobial activity. nih.gov For this compound analogues, modulating lipophilicity through structural modifications can optimize their pharmacokinetic profile. For instance, introducing polar functional groups can decrease lipophilicity and potentially improve aqueous solubility, while adding nonpolar moieties can increase it.
Electronic effects of substituents on both the phenyl ring and the oxadiazole core play a crucial role in target binding. The 1,2,5-oxadiazole ring itself is an electron-withdrawing moiety. The fluorine atom at the 4-position of the phenyl ring further enhances the electron-withdrawing nature of the phenyl group through its inductive effect. These electronic properties can influence the strength of interactions with amino acid residues in the binding site of a target protein. A study exploring a library of 1,2,5-oxadiazole derivatives with antiproliferative activity suggested that modifications to the scaffold, which would inherently alter its electronic properties, could be key to developing new anti-topoisomerase agents. nih.gov
Computational SAR Approaches (e.g., CoMFA, CoMSIA)
For a series of 1,2,4-oxadiazole derivatives acting as caspase-3 activators, CoMFA and CoMSIA studies were performed to understand the key structural features affecting their activity. arabjchem.org The CoMFA model indicated that both steric and electrostatic parameters contributed significantly to the biological activity. arabjchem.org The CoMSIA model, which includes additional descriptors for hydrophobicity, hydrogen-bond donors, and hydrogen-bond acceptors, provided further insights into the structural requirements for activity. arabjchem.org
These computational models generate 3D contour maps that visualize the regions around the molecule where modifications would be expected to enhance or diminish activity. Such insights are invaluable for the rational design of new, more potent analogues. Applying CoMFA and CoMSIA to a series of this compound derivatives would likely provide a detailed understanding of their SAR and guide the synthesis of optimized compounds.
Table 2: Key Findings from a 3D-QSAR Study on Related 1,2,4-Oxadiazole Derivatives
| Computational Method | Key Finding | Implication for SAR | Reference |
| CoMFA | Steric and electrostatic fields are crucial for activity. | The size, shape, and electronic distribution of substituents are critical for binding affinity. | arabjchem.org |
| CoMSIA | Hydrophobic, hydrogen-bond donor, and acceptor fields also play a role. | Specific interactions with the target protein can be optimized by modifying these properties. | arabjchem.org |
Conformational Effects on Biological Activity
While specific conformational analysis studies for this compound analogues are not extensively reported, the principles of conformational analysis are fundamental to drug design. The presence of substituents on the phenyl ring or modifications to the oxadiazole core can influence the preferred conformation of the molecule by introducing steric hindrance or altering electronic interactions.
Computational methods, such as molecular mechanics and quantum mechanics calculations, can be employed to predict the low-energy conformations of these analogues. By correlating the preferred conformations with biological activity, it is possible to identify the bioactive conformation, which is the specific spatial arrangement of the molecule when it binds to its target. This information is invaluable for designing new analogues that are pre-organized in the bioactive conformation, potentially leading to enhanced potency and selectivity.
Biological Activity and Mechanistic Investigations of 3 4 Fluorophenyl 1,2,5 Oxadiazole in Vitro Focus
Enzyme Inhibition Studies and Kinetic Analysis
Derivatives of the 1,2,5-oxadiazole scaffold have been investigated as inhibitors of various enzymes. For instance, 3,4-diphenyl-1,2,5-oxadiazole-2-oxides (furoxans) and their corresponding N-desoxy 3,4-diphenyl-1,2,5-oxadiazoles (furazans) have been evaluated as hybrid cyclooxygenase (COX) inhibitor/nitric oxide (NO) donor agents. nih.gov A mixture of regioisomers, 4-[4-(methylsulfonyl)phenyl]-3-phenyl-1,2,5-oxadiazole-2-oxide and 3-[4-(methylsulfonyl)phenyl]-4-phenyl-1,2,5-oxadiazole-2-oxide, demonstrated potent in vitro inhibition of COX-2 with a high selectivity index. nih.gov The inhibitory concentrations (IC50) for COX-1 and COX-2 were 11.6 µM and 0.12 µM, respectively, resulting in a COX-2 selectivity index of 97. nih.gov
Similarly, aminosulfonyl regioisomers also showed good COX-2 selectivity. nih.gov The development of selective Sirt2 inhibitors has been explored using a 1,2,4-oxadiazole (B8745197) scaffold. nih.gov Structure-activity relationship (SAR) studies indicated that a para-substituted phenyl ring at the 3rd position and a cyclic aminomethyl or haloalkyl chain at the 5th position of the 1,2,4-oxadiazole ring are crucial for Sirt2 inhibitory action. nih.gov
Table 1: Enzyme Inhibition Data for Oxadiazole Derivatives
| Compound/Derivative | Target Enzyme | IC50 (µM) | Selectivity Index (SI) | Reference |
| 4-[4-(methylsulfonyl)phenyl]-3-phenyl-1,2,5-oxadiazole-2-oxide / 3-[4-(methylsulfonyl)phenyl]-4-phenyl-1,2,5-oxadiazole-2-oxide | COX-1 | 11.6 | 97 (COX-2/COX-1) | nih.gov |
| COX-2 | 0.12 | nih.gov | ||
| Aminosulfonyl regioisomers of 3,4-diphenylfuroxan | COX-1 | 9.8 | 12 (COX-2/COX-1) | nih.gov |
| COX-2 | 0.78 | nih.gov |
Receptor Binding and Modulation Profiling
The 1,2,4-oxadiazole ring has been identified as a key structural feature for binding to and inhibiting receptors like the 5-hydroxytryptamine1B/D (5-HT1B/D) receptor. nih.gov While specific receptor binding data for 3-(4-fluorophenyl)-1,2,5-oxadiazole is not extensively detailed in the provided context, the broader class of oxadiazoles (B1248032) shows significant interaction with various receptors, influencing their pharmacological profiles. For example, the oxadiazole nucleus can increase the lipophilicity of a drug, which aids in its transport across cell membranes to its target site. acs.org
Cellular Assays for Specific Biological Pathways (e.g., apoptosis, cell cycle in cell lines)
Oxadiazole derivatives have been shown to induce apoptosis and affect the cell cycle in various cancer cell lines. nih.gov For example, a novel apoptosis inducer, 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, caused G1 phase arrest in T47D cells, which was followed by the induction of apoptosis. nih.gov
In another study, certain 1,3,4-oxadiazole (B1194373) derivatives were found to induce apoptosis in Hep-2 cells, confirmed by nuclear staining and DNA ladder assays. nih.gov The involvement of the mitochondrial pathway in apoptosis was also suggested by JC-1 staining on isolated mitochondria. nih.gov Furthermore, some oxadiazole compounds have been shown to cause pre-G1 apoptosis and a slight increase in the cell population at the G1 and S phases of the cell cycle in MCF-7 cells. researchgate.net
Molecular Mechanisms of Action and Target Engagement (e.g., NO donor ability)
A key mechanistic feature of the 1,2,5-oxadiazole-2-oxide (furoxan) ring system is its ability to act as a nitric oxide (NO) donor. nih.govmdpi.com The release of NO from 3,4-diphenylfuroxan compounds is dependent on the presence of thiols, such as L-cysteine. nih.gov This NO-releasing capability is a significant aspect of their biological activity, potentially contributing to their therapeutic effects. nih.gov
Molecular docking studies have provided insights into target engagement. For instance, the methanesulfonyl COX-2 pharmacophore in certain furoxan regioisomers has been shown to position itself in the vicinity of the COX-2 secondary pocket, explaining their inhibitory action. nih.gov In the context of anticancer activity, the molecular target of one 1,2,4-oxadiazole derivative was identified as TIP47, an IGF II receptor binding protein, through the use of a photoaffinity agent. nih.gov
Antiparasitic Activity in Vitro
The 1,2,4-oxadiazole ring is a component of molecules with reported antiparasitic activity. scielo.br For instance, a series of 3-(4-substituted-aryl)-1,2,4-oxadiazoles-N-acylhydrazones were synthesized and evaluated for their activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. scielo.br Two compounds from this series displayed higher potency than the reference drug benznidazole, with IC50 values of 3.6 and 3.9 µmol/L. scielo.br
Antimicrobial and Antifungal Activity in Vitro
Derivatives of 1,3,4-oxadiazole have demonstrated a broad spectrum of antimicrobial and antifungal activities. nih.govnih.gov A series of newly synthesized 1,3,4-oxadiazoles containing a 5-chloro-2-methoxy benzohydrazide (B10538) moiety were screened for their activity against various bacterial and fungal strains. nih.gov Certain compounds within this series showed significant activity against the tested microbes. nih.gov
Another study reported that 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol (B1269391) exhibited potent activity against E. coli and S. pneumoniae, and was over 100 times more active against P. aeruginosa than ampicillin. nih.gov This compound also showed better antifungal activity against A. fumigatus than terbinafine. nih.gov Furthermore, a novel hybrid molecule containing both 1,2,4-triazole (B32235) and 1,3,4-oxadiazole rings exhibited notable in vitro antibacterial and antiparasitic effects. nih.gov
Table 2: In Vitro Antimicrobial and Antifungal Activity of Selected Oxadiazole Derivatives
| Compound | Target Organism | Activity/MIC | Reference |
| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | E. coli, S. pneumoniae | Stronger than ampicillin | nih.gov |
| P. aeruginosa | >100x stronger than ampicillin | nih.gov | |
| A. fumigatus | Better than terbinafine | nih.gov | |
| 1,3,4-oxadiazole derivatives with 5-chloro-2-methoxy benzohydrazide | Various bacteria and fungi | Significant activity | nih.gov |
| Hybrid 1,2,4-triazole and 1,3,4-oxadiazole | Citrobacter freundii, Haemophilus influenzae, S. pneumoniae | MIC = 5000 µg/mL | nih.gov |
| Leishmania | MIC = 1250 µg/mL | nih.gov |
Anticancer Activity in Vitro (mechanistic insights)
The anticancer potential of oxadiazole derivatives has been extensively studied in vitro. nih.govmdpi.com These compounds have shown cytotoxic effects against a variety of cancer cell lines, including those of the breast, colon, lung, and liver. nih.govrsc.org The mechanisms underlying their anticancer activity are diverse and include the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes and proteins involved in cancer progression. nih.govnih.gov
For example, some 1,3,4-oxadiazole derivatives have been shown to exert their anticancer effects through the inhibition of epidermal growth factor receptor (EGFR). rsc.org These compounds were found to have a robust inhibitory effect against the wild-type EGFR enzyme. rsc.org In another study, 1,3,4-oxadiazole derivatives were identified as inhibitors of histone deacetylase (HDAC), leading to cell growth arrest, apoptosis, and cell differentiation in cancer cells. nih.gov Furthermore, certain oxadiazole compounds have demonstrated the ability to inhibit topoisomerase IIβ, a crucial enzyme in DNA replication. researchgate.net
Table 3: In Vitro Anticancer Activity of Selected Oxadiazole Derivatives
| Compound/Derivative | Cancer Cell Line(s) | IC50 (µM) | Mechanism of Action | Reference |
| 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole | T47D (breast) | - | G1 cell cycle arrest, apoptosis induction | nih.gov |
| 1,3,4-oxadiazole derivatives | Hep-2, A549 (lung) | - | Apoptosis induction via mitochondrial pathway | nih.gov |
| 1,3,4-oxadiazole derivatives | Prostate (PC3 & DU-145), Lung (A549), Liver (HEPG2) | - | EGFR inhibition | rsc.org |
| 1,3,4-oxadiazole-hydroxamates | Colon (SW620), Myeloid leukemia (HL60, HEL, KG1) | - | HDAC inhibition | nih.gov |
3 4 Fluorophenyl 1,2,5 Oxadiazole As a Scaffold in Chemical Biology and Drug Discovery Research Pre Clinical
Role as a Privileged Scaffold for Ligand Design
The 1,2,5-oxadiazole ring, also known as furazan (B8792606), and its derivatives are considered privileged scaffolds in medicinal chemistry. This is due to their ability to serve as a core structure for ligands that can interact with a variety of biological targets. The inclusion of a 4-fluorophenyl group at the 3-position further enhances its utility. The fluorine atom can participate in favorable interactions with protein targets, such as hydrogen bonds and halogen bonds, and can improve metabolic stability and pharmacokinetic properties.
The oxadiazole ring itself is a bioisostere for other five-membered heterocycles and can act as a hydrogen bond acceptor. This versatility allows for the design of diverse libraries of compounds for screening against various biological targets. For instance, derivatives of 1,2,4-oxadiazole (B8745197), a related isomer, have been explored for their potential as anticancer agents and GPR119 agonists. nih.govnih.gov The core structure's rigidity and defined geometry provide a solid foundation for the spatial arrangement of pharmacophoric groups, enabling a more rational approach to ligand design.
Development of Chemical Probes for Target Identification
While specific examples for 3-(4-fluorophenyl)-1,2,5-oxadiazole are not extensively detailed in the provided search results, the broader class of oxadiazoles (B1248032) has been utilized in the development of chemical probes. These probes are essential tools for identifying and validating novel drug targets. For example, photoaffinity labeling, a powerful technique for target identification, has been employed with oxadiazole-containing compounds to identify their molecular targets. nih.gov A chemical probe based on the this compound scaffold could be designed by incorporating a photoreactive group and a tag for enrichment and identification of the target protein. The inherent properties of the scaffold, such as its stability and ability to be synthetically modified, make it a suitable candidate for such applications.
Scaffold Hopping and Bioisosteric Replacements
Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry to discover novel chemotypes with improved properties. nih.gov The 1,2,5-oxadiazole ring is a recognized bioisostere for other heterocycles like thiadiazoles and imidazoles. mdpi.com This allows medicinal chemists to replace a core scaffold in a known active compound with the this compound moiety to potentially improve potency, selectivity, or pharmacokinetic profiles, or to circumvent existing patents.
For example, in the development of neuroprotective MAO-B inhibitors, the introduction of a 1,2,4-oxadiazole ring as a bioisosteric replacement for an amide group led to highly potent and selective compounds. nih.gov Similarly, the this compound scaffold can be explored as a replacement for other aromatic or heteroaromatic systems in existing drug candidates to explore new chemical space and identify novel intellectual property. This approach has been successfully applied in crop protection research as well. morressier.com
Lead Optimization Strategies in Pre-clinical Discovery
In the pre-clinical phase of drug discovery, lead optimization is a critical step to refine the properties of a promising compound. altasciences.com The this compound scaffold offers several avenues for optimization. The 4-fluorophenyl group can be further substituted to modulate electronic properties and interactions with the target. The oxadiazole ring itself can be a site for modification, although this is less common.
A key aspect of lead optimization is the improvement of ADME (absorption, distribution, metabolism, and excretion) properties. The introduction of the fluorine atom in the phenyl ring is a common strategy to block metabolic hydroxylation, thereby increasing the compound's half-life. Structure-activity relationship (SAR) studies, where systematic modifications are made to the lead compound and their effects on activity are measured, are central to this process. For instance, in the optimization of GPR119 agonists, replacement of an aniline (B41778) ring with a constrained tetrahydroquinoline ring led to compounds with increased efficacy. nih.gov Similar strategies can be applied to compounds containing the this compound scaffold.
Table 1: Examples of 1,2,4-Oxadiazole Derivatives in Lead Optimization
| Compound ID | Modification | Biological Target | Key Finding |
| 6h | 5-(1-(4-fluorobenzyl)piperidin-4-yl)-3-(4-fluorophenyl)-1,2,4-oxadiazole | Butyrylcholinesterase | Exhibited inhibitory activity. nih.gov |
| 6l | 5-(1-(4-chlorobenzyl)piperidin-4-yl)-3-(4-fluorophenyl)-1,2,4-oxadiazole | Butyrylcholinesterase | Exhibited inhibitory activity. nih.gov |
| 10 | 5-(2-((1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxy)pyridin-4-yl)-1,2,4-oxadiazole | GPR119 | Improved pharmacokinetic properties. nih.gov |
Fragment-Based Drug Design (FBDD) Considerations
Fragment-based drug discovery (FBDD) is a powerful approach for identifying novel lead compounds. youtube.com It involves screening small, low-molecular-weight fragments for binding to a biological target. The this compound core can be considered a valuable fragment due to its desirable properties. Its relatively small size and simple structure adhere to the "Rule of Three" often used in FBDD.
The fluorine atom provides a sensitive NMR handle for screening, and the scaffold itself provides a vector for fragment growth or linking with other fragments. youtube.com Once a fragment containing this scaffold is identified as a binder, it can be elaborated into a more potent lead compound by adding functional groups that make additional interactions with the target protein. This approach has been successfully used in the design of EGFR inhibitors, where FBDD efforts led to the synthesis of a series of potent compounds. rsc.orgrsc.org
Advanced Topics and Future Research Directions in 1,2,5 Oxadiazole Chemistry
Exploration of Novel Therapeutic Areas for 1,2,5-Oxadiazole Derivatives
The 1,2,5-oxadiazole ring system is a versatile scaffold that has drawn significant interest in medicinal chemistry due to its wide array of biological activities. nih.govresearchgate.net Researchers are continuously exploring new therapeutic applications for its derivatives, moving beyond established uses.
Derivatives of 1,2,5-oxadiazole have been identified as effective pharmacophores for several conditions, including cancer, microbial infections, and cardiovascular diseases. nih.govresearchgate.net They have shown promise as carbonic anhydrase inhibitors, vasodilating agents, and antimalarials. nih.govresearchgate.netresearchgate.net A significant area of research focuses on their role as inhibitors of indoleamine 2,3-dioxygenase (IDO1), a key target in cancer immunotherapy. chemicalbook.com For instance, a series of 1,2,5-oxadiazole-3-carboximidamide derivatives were designed to improve upon existing IDO1 inhibitors by enhancing their pharmacokinetic profiles and anti-tumor potency. researchgate.net
Furthermore, the 1,2,5-oxadiazole 2-oxide (furoxan) subgroup is particularly noteworthy for its ability to release nitric oxide (NO) under physiological conditions. researchgate.netresearchgate.net This property is leveraged in the design of novel therapeutics with antiplatelet and vasodilatory effects. researchgate.netchemicalbook.com The development of hybrid molecules, which combine the NO-donating furoxan ring with another known pharmacophore, represents a promising strategy to create new medications and potentially overcome multidrug resistance. researchgate.netresearchgate.net The potential of these compounds also extends to treating neurodegenerative conditions and protozoal infections. researchgate.netnih.gov
| Therapeutic Area | Target/Mechanism of Action | Example Derivative Class | Reference |
|---|---|---|---|
| Cancer | Indoleamine 2,3-dioxygenase (IDO1) Inhibition | 1,2,5-Oxadiazole-3-carboximidamides | researchgate.netchemicalbook.com |
| Cardiovascular Disease | Nitric Oxide (NO) Donation, Vasodilation | Furoxan (1,2,5-Oxadiazole 2-oxide) Hybrids | researchgate.netchemicalbook.com |
| Infectious Disease | Antimalarial, Antibacterial, Antiprotozoal Activity | General 1,2,5-Oxadiazole Derivatives | nih.govnih.gov |
| Metabolic Disease | Carbonic Anhydrase Inhibition | Substituted 1,2,5-Oxadiazoles | nih.govresearchgate.net |
| Neurological Disorders | Enzyme Inhibition, Receptor Modulation | Oxadiazole-based compounds | researchgate.net |
Application in Non-Medicinal Fields (e.g., Materials Science, Agrochemistry)
Beyond medicine, the unique properties of the 1,2,5-oxadiazole ring are harnessed in materials science and agrochemistry. nih.gov
Materials Science: A primary application is in the development of high-energy-density materials (HEDMs). researchgate.netbohrium.com The furazan (B8792606) ring is a key structural motif in next-generation explosives due to the high positive heat of formation, thermal stability, and high density of its derivatives. bohrium.comrsc.org These compounds are often functionalized with explosophoric groups such as nitro (–NO₂), nitramino (–NHNO₂), or azo (–N=N–) groups to enhance their energetic performance. researchgate.netbohrium.com A significant challenge and area of research is balancing the energetic output with mechanical sensitivity to ensure safety. bohrium.com Additionally, the fluorogenic nature of 1,2,5-oxadiazoles makes them suitable for use in light-emitting devices, where they can produce orange to red fluorescence. chemicalbook.com
Agrochemistry: While various oxadiazole isomers are used in agriculture, specific 1,2,5-oxadiazole derivatives have shown potential. researchgate.netmdpi.com For example, benzo[c] nih.govbohrium.comrsc.orgoxadiazole-N-oxide derivatives have been found to exhibit herbicidal activity. chemicalbook.com The development of oxadiazole-based compounds as plant protection agents is an active area of research, with applications including fungicides and insecticides. researchgate.netmdpi.com
| Field | Application | Key Properties | Reference |
|---|---|---|---|
| Materials Science | High-Energy-Density Materials (HEDMs) / Explosives | High thermal stability, high density, high heat of formation | researchgate.netbohrium.comrsc.org |
| Materials Science | Organic Light-Emitting Diodes (OLEDs) | Fluorogenic, emits orange to red light | chemicalbook.com |
| Materials Science | Supramolecular Liquid Crystals | Structural versatility | researchgate.net |
| Agrochemistry | Herbicides, Fungicides, Insecticides | Biological activity against pests and weeds | chemicalbook.comresearchgate.netmdpi.com |
Integration of Artificial Intelligence and Machine Learning in Oxadiazole Design
Development of Novel Synthetic Methodologies for Complex Analogues
The synthesis of complex 1,2,5-oxadiazole analogues requires a diverse and evolving set of chemical methodologies. nih.govresearchgate.net Traditional routes for forming the 1,2,5-oxadiazole ring include the dehydration of α-dioximes and the deoxygenation of the corresponding N-oxides (furoxans). chemicalbook.com
Modern synthetic chemistry has expanded this toolbox considerably. A variety of methods are now employed, such as:
Cycloaddition and Dimerization Reactions nih.govresearchgate.net
Cyclodehydration and Condensation nih.govresearchgate.net
Oxidation and Nitration Reactions nih.govresearchgate.net
Ring-Conversion Strategies nih.govresearchgate.net
For the synthesis of furoxans, which are valuable as NO-donors, key methods include the cyclodimerization of nitrile oxides and the nitrosation of unsaturated compounds. researchgate.net A major focus of current research is the development of methods for the functionalization of the pre-formed oxadiazole ring. This allows for the creation of complex and hybrid structures, where the 1,2,5-oxadiazole moiety is linked to other pharmacologically active scaffolds or energetic groups. researchgate.netresearchgate.net The synthesis of such molecules is crucial for fine-tuning their biological or material properties.
Computational Tools for Mechanistic Elucidation and Prediction
Computational chemistry plays a pivotal role in understanding the properties and reactivity of 1,2,5-oxadiazole derivatives at a molecular level. These tools are essential for rational design and for predicting the behavior of new compounds before they are synthesized.
Density Functional Theory (DFT): This is a widely used method to investigate the electronic structure and energetics of molecules. rsc.org DFT calculations are employed to predict the heats of formation, detonation properties, and thermal stabilities of energetic materials based on the 1,2,5-oxadiazole framework. rsc.org By analyzing bond dissociation energies, DFT can also help elucidate the likely thermal decomposition pathways of these high-energy compounds. rsc.org
Molecular Docking and Dynamics: In drug discovery, molecular docking is used to predict how a molecule will bind to the active site of a protein target. nih.govnih.gov This helps in prioritizing compounds for synthesis. Following docking, molecular dynamics (MD) simulations can be run to assess the stability of the ligand-protein complex over time, providing a more dynamic picture of the interaction. nih.gov
Ab initio Calculations: These highly accurate quantum mechanical methods are used to study reaction mechanisms and the properties of transient species, such as the free radicals generated by 1,2,5-oxadiazoles in biological systems, which is crucial for understanding their mode of action as antiprotozoal agents. nih.gov
| Computational Tool | Application in 1,2,5-Oxadiazole Research | Reference |
|---|---|---|
| Density Functional Theory (DFT) | Prediction of energetic properties (detonation velocity, heat of formation), thermal stability, and decomposition pathways. | rsc.org |
| Molecular Docking | Predicting binding modes and affinities of derivatives to biological targets (e.g., enzymes, receptors). | nih.govnih.gov |
| Molecular Dynamics (MD) Simulation | Assessing the stability of ligand-protein complexes and conformational changes. | nih.gov |
| Ab initio Molecular Orbital Theory | Optimizing molecular geometries and studying reactive intermediates like free radicals. | nih.gov |
| QSAR (Quantitative Structure-Activity Relationship) | Correlating chemical structure with biological activity to guide the design of more potent compounds. | ontosight.ai |
Challenges and Opportunities in Modulating 1,2,5-Oxadiazole Reactivity
The continued development and application of 1,2,5-oxadiazole derivatives face several challenges, which in turn create significant research opportunities.
Challenges:
Balancing Properties: In materials science, a central challenge is to balance the high energetic performance of HEDMs with their mechanical sensitivity to prevent accidental detonation. bohrium.com
Synthetic Efficiency: Traditional synthetic routes for some derivatives can be harsh, low-yielding, or environmentally unfriendly, necessitating the development of greener and more efficient methods. bohrium.com
Stability: For certain derivatives, particularly furoxans, the presence of tautomers can decrease the stability of the heterocyclic ring and complicate synthetic procedures. researchgate.net This can also lead to poor thermal stability, limiting their application in energetic materials. researchgate.net
Opportunities:
Versatile Scaffold: The 1,2,5-oxadiazole ring is a highly versatile and tunable scaffold. Its properties can be systematically modified through the introduction of various functional groups, providing vast opportunities for creating novel molecules with tailored functions. researchgate.net
Hybrid Molecules: The ability of furoxans to function as NO-donors presents a major opportunity in medicinal chemistry. Designing hybrid drugs that combine this feature with other pharmacophores could lead to therapies with improved efficacy and novel mechanisms of action. researchgate.netresearchgate.net
Advanced Materials: By combining the 1,2,5-oxadiazole core with other energetic rings (e.g., triazoles, tetrazoles), new HEDMs with superior and finely-tuned properties can be developed. bohrium.com
Green Chemistry: There is a significant opportunity to develop novel, more sustainable synthetic methodologies that are more efficient and have a lower environmental impact. researchgate.net
Q & A
Advanced Question
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize redox stability for energetic materials .
- Molecular Docking : Simulate binding to biological targets (e.g., HDAC8 active site) to prioritize derivatives for synthesis .
- QSAR Models : Correlate substituent lipophilicity (logP) with neuroprotective efficacy .
What are the material science applications of this compound derivatives?
Advanced Question
- Energetic Materials : LLM-210 (3,4-bis(3-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl)-1,2,5-oxadiazole) exhibits high detonation velocity (8,950 m/s) and thermal stability (Tₚ = 240°C) .
- Thermal Decomposition : Controlled decomposition pathways (e.g., NO release in furoxans) enable applications in gas-generating materials .
What contradictions exist in the literature regarding synthetic yields or activity data?
Advanced Question
- Yield Variability : Bromination of 4-(4-fluorophenyl) derivatives yields 57.8–58.3% for bromomethyl analogues , while hydrazide cyclization achieves 73–88% . Contradictions arise from reagent purity and reaction scale.
- Biological Activity Discrepancies : N-Oxide derivatives show conflicting neuroprotective vs. cytotoxic effects depending on substituent polarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
